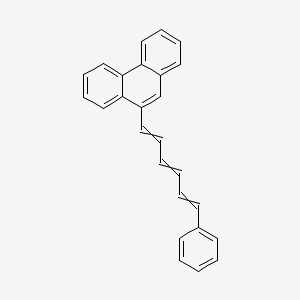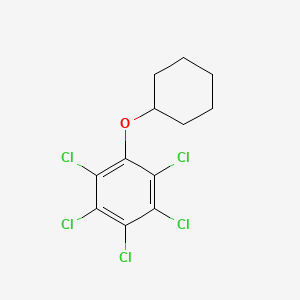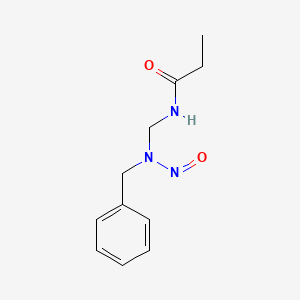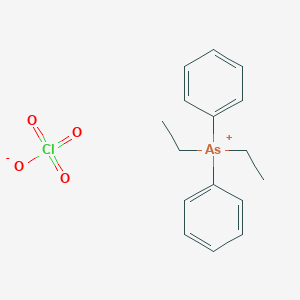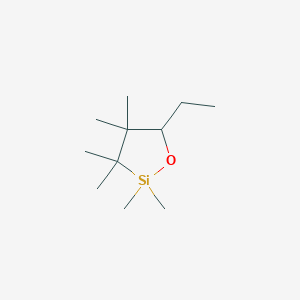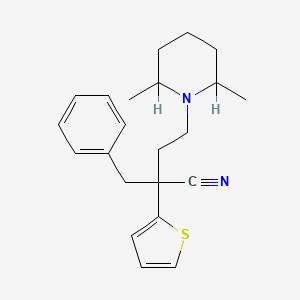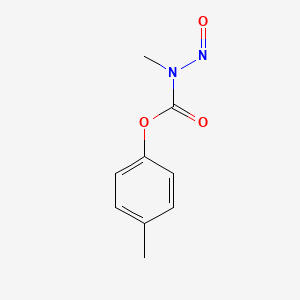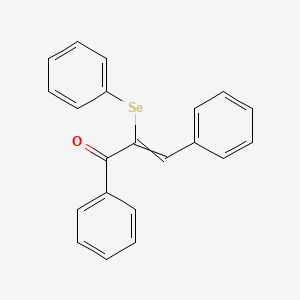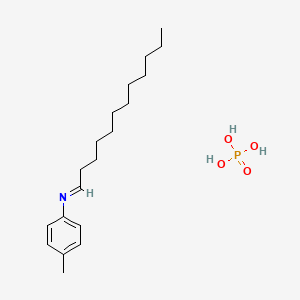![molecular formula C15H17N B14508851 N,N,5-Trimethyl[1,1'-biphenyl]-2-amine CAS No. 63113-41-7](/img/structure/B14508851.png)
N,N,5-Trimethyl[1,1'-biphenyl]-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,5-Trimethyl[1,1’-biphenyl]-2-amine: is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of three methyl groups and an amine group attached to the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N,5-Trimethyl[1,1’-biphenyl]-2-amine typically involves the diazotisation of aniline derivatives followed by a coupling reaction with benzene derivatives. One practical method involves the use of isopropyl nitrite as the diazotising reagent, which is prepared from sodium nitrite, isopropanol, and hydrochloric acid. The diazotised aniline derivative is then coupled with a benzene derivative in the presence of copper chloride (CuCl) as a catalyst at room temperature .
Industrial Production Methods: Industrial production of biphenyl compounds, including N,N,5-Trimethyl[1,1’-biphenyl]-2-amine, often employs catalytic coupling reactions such as the Ullmann reaction, Kharasch reaction, Negishi reaction, Stille reaction, and Suzuki reaction. These methods are chosen for their efficiency and ability to produce biphenyl compounds in good yields .
Análisis De Reacciones Químicas
Types of Reactions: N,N,5-Trimethyl[1,1’-biphenyl]-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted biphenyl derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
N,N,5-Trimethyl[1,1’-biphenyl]-2-amine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N,N,5-Trimethyl[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit protein arginine N-methyltransferase (PRMT7), leading to changes in histone methylation and gene expression .
Comparación Con Compuestos Similares
- 2,4,6-Trimethyl-1,1’-biphenyl
- 3,4,4’-Trimethyl-1,1’-biphenyl
- 2,2’,6-Trimethyl-1,1’-biphenyl
Comparison: N,N,5-Trimethyl[1,1’-biphenyl]-2-amine is unique due to the presence of an amine group at the 2-position and three methyl groups at the N,N, and 5-positions. This specific substitution pattern imparts distinct chemical and biological properties compared to other trimethyl biphenyl derivatives. For instance, the presence of the amine group can enhance its reactivity in substitution reactions and its potential interactions with biological targets .
Propiedades
Número CAS |
63113-41-7 |
|---|---|
Fórmula molecular |
C15H17N |
Peso molecular |
211.30 g/mol |
Nombre IUPAC |
N,N,4-trimethyl-2-phenylaniline |
InChI |
InChI=1S/C15H17N/c1-12-9-10-15(16(2)3)14(11-12)13-7-5-4-6-8-13/h4-11H,1-3H3 |
Clave InChI |
YFZXOTNOEHYKAF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N(C)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




